molecular formula C13H27NO2 B14650580 Dodecanamide, N-hydroxy-N-methyl- CAS No. 52753-89-6

Dodecanamide, N-hydroxy-N-methyl-

Cat. No.: B14650580
CAS No.: 52753-89-6
M. Wt: 229.36 g/mol
InChI Key: LLRGNQSEJWROPH-UHFFFAOYSA-N
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Description

Dodecanamide, N-hydroxy-N-methyl- is an organic compound with the molecular formula C13H27NO2. It is a derivative of dodecanamide, where the amide nitrogen is substituted with a hydroxy and a methyl group. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanamide, N-hydroxy-N-methyl- can be synthesized through the reaction of dodecanoic acid with N-methylhydroxylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of N-methylhydroxylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

In industrial settings, the production of Dodecanamide, N-hydroxy-N-methyl- often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-hydroxy-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-methyl-N-dodecanoylformamide.

    Reduction: Formation of N-methyl-N-dodecylamine.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

Dodecanamide, N-hydroxy-N-methyl- has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of personal care products, detergents, and lubricants.

Mechanism of Action

The mechanism of action of Dodecanamide, N-hydroxy-N-methyl- is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is exploited in various applications, from emulsification to enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

    Dodecanamide: Lacks the hydroxy and methyl substitutions, resulting in different physical and chemical properties.

    N-Methyldodecanamide: Similar structure but lacks the hydroxy group, affecting its solubility and reactivity.

    Dodecanamide, N-(2-hydroxyethyl)-: Contains a hydroxyethyl group instead of a hydroxy and methyl group, leading to different surfactant properties.

Uniqueness

Dodecanamide, N-hydroxy-N-methyl- is unique due to the presence of both hydroxy and methyl groups on the amide nitrogen. This dual substitution enhances its surfactant properties and makes it more versatile in various applications compared to its analogs.

Properties

CAS No.

52753-89-6

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

N-hydroxy-N-methyldodecanamide

InChI

InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-11-12-13(15)14(2)16/h16H,3-12H2,1-2H3

InChI Key

LLRGNQSEJWROPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)O

Origin of Product

United States

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